(2-Bromopropoxy)benzene
Description
(2-Bromopropoxy)benzene is an organobromine compound characterized by a benzene ring substituted with a propoxy group bearing a bromine atom at the β-position (second carbon of the propyl chain). Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol.
The compound’s reactivity is influenced by the electron-withdrawing bromine atom on the propoxy chain, making it a candidate for nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromopropoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWHVUANJCSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopropoxy)benzene typically involves the reaction of benzene with 2-bromopropanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-bromopropanol is replaced by the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Propoxybenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
(2-Bromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromopropoxy group is highly reactive and can participate in various substitution reactions. The benzene ring provides a stable aromatic system that can undergo electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of (2-Bromopropoxy)benzene and Analogues
Reactivity and Functional Group Analysis
- Bromine Position : Unlike bromobenzene, where bromine is directly attached to the aromatic ring (limiting its reactivity in aliphatic substitutions), this compound’s bromine on the propoxy chain enhances its susceptibility to nucleophilic attack (e.g., in SN2 reactions) .
- Methoxy vs.
- Steric and Electronic Effects : Compounds with bromine on the benzene ring (e.g., bromobenzene) exhibit resonance stabilization, reducing electrophilic substitution rates. In contrast, this compound’s alkoxy-bromine moiety offers a balance between steric accessibility and electronic activation .
Research Findings and Limitations
- Toxicity: Bromobenzene () is noted as a toxic, pungent liquid, whereas alkoxy-brominated derivatives like this compound may exhibit reduced volatility but require further toxicological evaluation .
- Synthetic Challenges : The regioselective introduction of bromine on the propoxy chain (vs. the benzene ring) remains a synthetic hurdle, as competing reactions can lead to mixed products .
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